molecular formula C22H18ClN3O2S B2647495 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 342384-52-5

3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2647495
CAS RN: 342384-52-5
M. Wt: 423.92
InChI Key: WNBLHMDZOXRIBL-UHFFFAOYSA-N
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Description

3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C22H18ClN3O2S and its molecular weight is 423.92. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The compound is involved in the synthesis of various novel heterocyclic systems. A study details the hydrolysis, treatment, and recyclization processes involving this compound, leading to the creation of pyrimidine derivatives and Schiff bases. This indicates its utility in the synthesis of complex organic compounds, which can have various applications in medicinal chemistry and material science (I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991).

Molecular Docking and Anticancer Potential

Another significant application is in the field of cancer research. The compound, referred to as compound 1 in the study, is identified as a phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme inhibitor. This enzyme is linked to cell motility, crucial for tumor invasion and dissemination. The compound exhibits anti-proliferative activity against breast cancer cell lines, arrests the cell cycle in the G2/M phases, and affects cell morphology and migration. It's especially noted for its impact on triple-negative breast cancer cells, which are notoriously difficult to treat, suggesting its potential in targeted cancer therapy (E. Leung, Joyce Hung, D. Barker, J. Reynisson, 2014).

Structural Analysis and Spectroscopy

The compound also finds its relevance in structural and spectroscopic analysis. A study emphasizes its use in crystalline organic compound synthesis, with detailed structural analysis performed using various spectroscopic techniques. The molecular geometry optimizations and theoretical UV-Vis spectrum comparisons indicate its importance in the field of material science and molecular chemistry (Efraín Polo-Cuadrado, Karoll Ferrer, E. Osorio, I. Brito, J. Cisterna, Margarita Gutiérrez, 2021).

Antioxidant, Antitumor, and Antimicrobial Activities

Its derivatives have been studied for their antioxidant, antitumor, and antimicrobial activities. The synthesized compounds, including this compound's derivatives, were tested for their activity against various pathogenic bacteria, fungi, and tumor cell lines, demonstrating its potential in pharmaceutical applications (M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, M. I. Kobeasy, 2015).

properties

IUPAC Name

3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c23-12-5-3-6-13(11-12)25-21(27)20-19(24)18-17(16-9-4-10-28-16)14-7-1-2-8-15(14)26-22(18)29-20/h3-6,9-11H,1-2,7-8,24H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBLHMDZOXRIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)Cl)N)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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